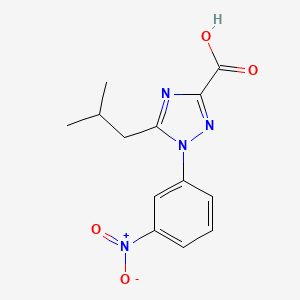
5-(2-Methylpropyl)-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Methylpropyl)-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with a 2-methylpropyl group and a 3-nitrophenyl group, along with a carboxylic acid functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylpropyl)-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acid derivatives under acidic or basic conditions.
Substitution Reactions:
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction techniques such as microwave-assisted synthesis or flow chemistry may be employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The triazole ring and phenyl ring can participate in various substitution reactions, including electrophilic and nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents, alkylating agents, and nitroaromatic compounds are commonly employed in substitution reactions.
Major Products
Oxidation Products: Alcohols, aldehydes, and carboxylic acids.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted triazole and phenyl derivatives.
Applications De Recherche Scientifique
5-(2-Methylpropyl)-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its triazole core.
Biological Studies: It is used in biochemical assays to investigate enzyme inhibition and receptor binding.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Agricultural Chemistry: It is explored for its potential use as a pesticide or herbicide.
Mécanisme D'action
The mechanism of action of 5-(2-Methylpropyl)-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways and cellular responses.
DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid: Lacks the 2-methylpropyl group, which may affect its biological activity and solubility.
5-(2-Methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid: Lacks the 3-nitrophenyl group, which may influence its reactivity and interaction with biological targets.
5-(2-Methylpropyl)-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid: Similar structure but with a different position of the nitro group, potentially altering its chemical and biological properties.
Uniqueness
5-(2-Methylpropyl)-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the 2-methylpropyl group and the 3-nitrophenyl group contributes to its versatility in various applications.
Propriétés
Formule moléculaire |
C13H14N4O4 |
|---|---|
Poids moléculaire |
290.27 g/mol |
Nom IUPAC |
5-(2-methylpropyl)-1-(3-nitrophenyl)-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C13H14N4O4/c1-8(2)6-11-14-12(13(18)19)15-16(11)9-4-3-5-10(7-9)17(20)21/h3-5,7-8H,6H2,1-2H3,(H,18,19) |
Clé InChI |
YMAIVSYDFYHZJP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=NC(=NN1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


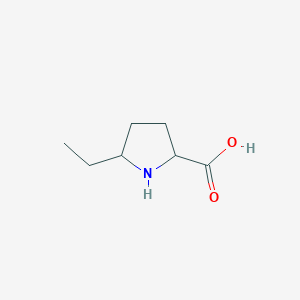
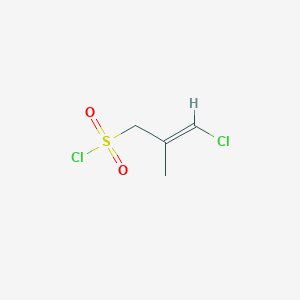
![(2R)-2-[(tert-butoxy)methyl]pyrrolidine](/img/structure/B13238227.png)
![1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-[(1H-pyrazol-1-yl)methyl]-2-(thiophen-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13238233.png)
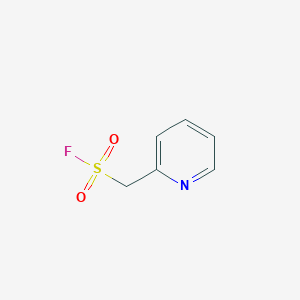
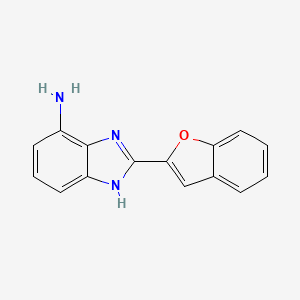
![4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}oxan-4-ol](/img/structure/B13238245.png)
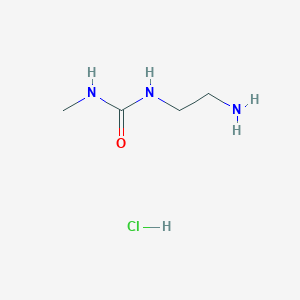
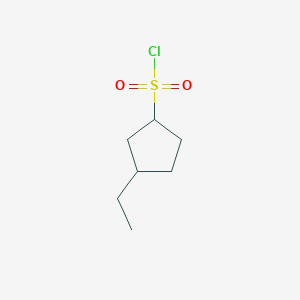
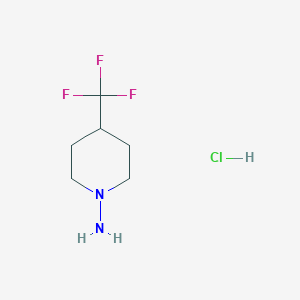
![8-(Iodomethyl)-7-oxa-1-azaspiro[4.4]nonane](/img/structure/B13238269.png)
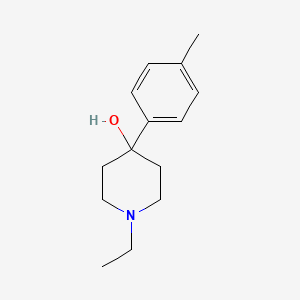
amine](/img/structure/B13238297.png)

